molecular formula C19H19ClN2O4S3 B11409175 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine

Cat. No.: B11409175
M. Wt: 471.0 g/mol
InChI Key: JRQALWCLGSVXTO-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of 2-aminothiazole with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl groupFinally, the phenylethylamine moiety is introduced via a coupling reaction with 2-phenylethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while reduction of the nitro groups can produce amines .

Scientific Research Applications

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Similar structure but lacks the thiazole ring and ethylsulfonyl group.

    4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Contains an oxazole ring instead of a thiazole ring.

    2-(4-chlorophenyl)sulfonyl-1-phenyl-ethanone: Lacks the thiazole ring and ethylsulfonyl group.

Uniqueness

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and thiazole groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN2O4S3

Molecular Weight

471.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-phenylethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C19H19ClN2O4S3/c1-2-28(23,24)19-22-18(29(25,26)16-10-8-15(20)9-11-16)17(27-19)21-13-12-14-6-4-3-5-7-14/h3-11,21H,2,12-13H2,1H3

InChI Key

JRQALWCLGSVXTO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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